3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine
Description
This compound is a heterocyclic organic molecule featuring a pyridazine core substituted with two distinct functional groups:
- A 1,3-benzodioxol-5-yl moiety linked via a 1,2,4-oxadiazole ring and a methylsulfanyl bridge.
- A 4-ethoxyphenyl group at the 6-position of the pyridazine ring.
The 1,2,4-oxadiazole scaffold is known for its metabolic stability and role in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications. The 1,3-benzodioxole group contributes to electron-rich aromatic systems, often enhancing binding affinity in receptor-ligand interactions.
Structural elucidation of such compounds typically employs NMR spectroscopy (e.g., $^1$H, $^13$C) and UV spectroscopy, as demonstrated in analogous studies on benzodioxol-containing heterocycles.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-2-27-16-6-3-14(4-7-16)17-8-10-21(25-24-17)31-12-20-23-22(26-30-20)15-5-9-18-19(11-15)29-13-28-18/h3-11H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJLJSGTZDICOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with a pyridazine derivative. Key steps include:
Formation of the Benzodioxole Intermediate: This involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by reacting a hydrazide with an acyl chloride in the presence of a base.
Coupling Reaction: The benzodioxole and oxadiazole intermediates are then coupled with a pyridazine derivative through a nucleophilic substitution reaction, often using a thiol as a linking group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodioxole or pyridazine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced oxadiazole derivatives
Substitution Products: Halogenated or alkylated derivatives
Scientific Research Applications
3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions due to its diverse functional groups.
Mechanism of Action
The mechanism of action of 3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine involves its interaction with specific molecular targets. The benzodioxole and oxadiazole moieties can interact with proteins or enzymes, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound a potential therapeutic agent. The exact molecular pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared to three analogues (Table 1) with shared structural motifs but divergent substituents. Key differences lie in electronic effects, steric bulk, and pharmacological relevance.
Table 1: Structural and Physicochemical Comparison
*LogP values estimated via computational tools (e.g., ChemAxon). †Calculated using exact mass from IUPAC nomenclature.
Key Findings from Comparative Studies
The 1,3-benzodioxole moiety in the target compound and Compound 3 provides electron-donating properties, which may favor π-π stacking in biological targets.
Pharmacological Relevance: Sulfonamide-containing analogues (Compounds 2 and 3) exhibit lower LogP values, suggesting improved aqueous solubility but reduced cell permeability compared to the target compound. The pyridazine core in the target compound and Compound 1 is associated with kinase inhibition profiles, whereas pyrazole (Compound 3) and pyridinone (Compound 2) cores are linked to anti-inflammatory and antiviral activities, respectively.
Synthetic Accessibility :
- The target compound’s methylsulfanyl-oxadiazole linkage requires multi-step synthesis involving cyclization of thioamide intermediates, similar to methods described for Compound 1.
- In contrast, sulfonamide derivatives (e.g., Compound 3) are synthesized via hydrazine-mediated cyclocondensation, offering higher yields (75–85%).
Biological Activity
The compound 3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial and cytotoxic effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and structure:
- Molecular Formula : C20H18N4O4S
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one under investigation have shown strong bactericidal effects against various strains of bacteria, including both Gram-positive and Gram-negative species.
A study highlighted the effectiveness of 1,3,4-oxadiazole derivatives against Staphylococcus aureus, with some compounds demonstrating activity superior to conventional antibiotics like ciprofloxacin . The mechanism of action is believed to involve interference with bacterial biofilm formation and gene transcription related to virulence factors.
Cytotoxicity Studies
Cytotoxicity assays conducted on normal cell lines (e.g., L929) revealed that certain derivatives exhibited low toxicity while promoting cell viability at specific concentrations. For instance, one compound from a related study showed increased viability in L929 cells at concentrations of 12 µM and 6 µM after 24 and 48 hours of incubation .
| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|---|
| Compound 24 | 12 | 109 | 121 |
| Compound 25 | 100 | 77 | 68 |
| Compound 29 | 50 | 93 | 127 |
This table illustrates the varying effects of different compounds on cell viability over time.
The biological activity of this compound may be attributed to its structural features. The presence of the benzodioxole moiety is known for its role in enhancing lipophilicity and biological interaction with cellular targets. The sulfanyl group contributes to its reactivity and potential interactions with biomolecules.
Case Studies
Several case studies have been conducted to evaluate the efficacy of oxadiazole derivatives:
- Antimicrobial Efficacy : A study compared various oxadiazole derivatives against resistant strains of bacteria. The results indicated that modifications in the oxadiazole ring significantly affected antimicrobial potency.
- Cytotoxicity Profiling : Another research focused on the cytotoxic effects of these compounds on cancer cell lines (A549 and HepG2). Results showed that certain derivatives not only inhibited cancer cell growth but also enhanced normal cell viability under specific conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
